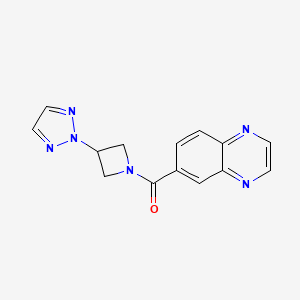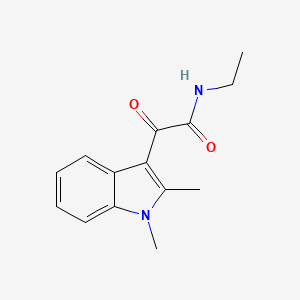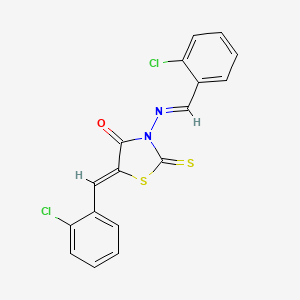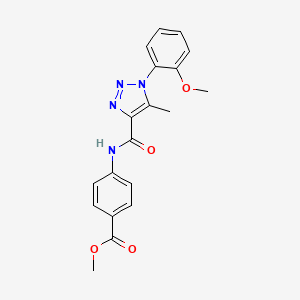
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone, also known as QA-TZ, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. QA-TZ is a small molecule that has been synthesized using a unique method, and its mechanism of action and biochemical effects are currently being investigated.
科学的研究の応用
Pharmacological Applications
Quinoxaline derivatives, closely related to the specified compound, have been investigated for their pharmacological properties, notably as serotonin type-3 (5-HT3) receptor antagonists. These compounds were synthesized and evaluated for their ability to inhibit the 5-HT3 receptor, showcasing potential applications in managing conditions influenced by this receptor pathway (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Anticonvulsant Properties
Research into [1,2,4]Triazolo[4,3-a]quinoxaline derivatives, which share structural motifs with the compound , has revealed their potential as novel anticonvulsant agents. These compounds demonstrated significant anticonvulsant activities, highlighting the therapeutic potential of quinoxaline-based structures in epilepsy treatment (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).
Antimicrobial and Antifungal Agents
Substituted 1,2,3-triazoles, which are structurally similar to the compound in focus, have been synthesized and tested for their antimicrobial activities. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents, leveraging the structural features of triazoles and quinoxalines for enhanced efficacy (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Enzyme Inhibition
Quinoxaline-based compounds have also been explored for their monoamine oxidase (MAO) inhibitory properties, an application relevant to the treatment of various psychiatric and neurological disorders. The inhibitory effects of these compounds suggest potential applications in designing drugs for conditions such as depression and anxiety (Khattab, Hassan, Bekhit, El Massry, Langer, & Amer, 2010).
Antitubercular Agents
The synthesis and evaluation of quinolin-4-yl-1,2,3-triazoles carrying various functional groups have demonstrated potential antitubercular activity. These compounds' effectiveness against Mycobacterium tuberculosis points to the significance of such structures in developing new treatments for tuberculosis (Thomas, Adhikari, Chowdhury, Sumesh, & Pal, 2011).
作用機序
Target of Action
The compound “6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline” belongs to the class of triazole compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of Action
The mode of action of triazole compounds generally involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
Triazole compounds can affect a wide range of biochemical pathways due to their ability to bind with various enzymes and receptors . The specific pathways affected by “6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline” would depend on its specific targets.
Result of Action
The molecular and cellular effects of “6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline” would depend on its specific targets and the biochemical pathways it affects. Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
特性
IUPAC Name |
quinoxalin-6-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(19-8-11(9-19)20-17-5-6-18-20)10-1-2-12-13(7-10)16-4-3-15-12/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFBIEJCIPAITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine](/img/structure/B2618419.png)
![(3S,10R,13S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]-3-yl acetate](/img/structure/B2618420.png)
![N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2618421.png)
![1-(4-benzhydrylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2618423.png)



![ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate](/img/structure/B2618427.png)
![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2618428.png)

![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2618431.png)
